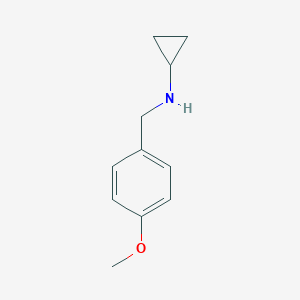

N-(4-methoxybenzyl)cyclopropanamine

Descripción general

Descripción

N-(4-Methoxybenzyl)cyclopropanamine is an organic compound with the chemical formula C11H15NO. It is a colorless liquid with a special fragrance and is soluble in most organic solvents. This compound is used as an intermediate in organic synthesis, particularly in the production of drugs, pesticides, and functional materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-Methoxybenzyl)cyclopropanamine can be synthesized starting from p-toluene and benzaldehyde. The process involves the following steps:

Reaction of p-toluene and benzaldehyde: This produces N-4-methoxybenzyl formaldehyde.

Reaction with amino iron: The N-4-methoxybenzyl formaldehyde is then reacted with amino iron.

Dehydrogenation: The final product, this compound, is obtained through a dehydrogenation reaction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxybenzyl)cyclopropanamine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-(4-methoxybenzyl)cyclopropanone, while reduction may yield N-(4-methoxybenzyl)cyclopropanol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(4-Methoxybenzyl)cyclopropanamine has been identified as a valuable intermediate in several fields:

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic molecules, facilitating the development of more complex chemical structures.

Biology

- Biological Activity Studies : Research has indicated potential biological activities, including interactions with biomolecules that could lead to therapeutic applications. For instance, studies have explored its effects on enzyme inhibition and receptor binding.

Medicine

- Therapeutic Potential : Investigated for its potential as a precursor in drug synthesis, particularly in developing compounds targeting neurological disorders due to its interaction with monoamine oxidase enzymes .

Industry

- Pesticide Production : Utilized in the formulation of pesticides and other functional materials, enhancing agricultural productivity.

Case Study 1: Inhibition of Monoamine Oxidase

A significant study demonstrated that this compound effectively inhibits monoamine oxidase activity, resulting in increased neurotransmitter levels in neuronal cultures. This finding suggests potential applications in treating mood disorders such as depression.

Case Study 2: Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness highlights its potential as an antimicrobial agent .

Case Study 3: Anticancer Potential

In vitro studies revealed that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). This suggests promising applications in cancer therapy .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(4-methoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Methoxybenzyl)cyclopropanamine

- N-(4-Methoxybenzyl)cyclopropanol

- N-(4-Methoxybenzyl)cyclopropanone

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of diverse organic compounds. Its solubility in organic solvents and special fragrance also distinguish it from other similar compounds .

Actividad Biológica

N-(4-Methoxybenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropane ring attached to a benzyl group that includes a methoxy substituent. The molecular formula is with a molecular weight of 179.25 g/mol. The methoxy group enhances the lipophilicity and potential receptor interactions of the compound, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with biological targets, including enzymes and receptors. The following sections summarize key findings from the literature.

Neurological Effects

The structural characteristics of this compound suggest potential applications in treating neurological disorders. The compound's ability to interact with neurotransmitter receptors could lead to significant therapeutic effects.

- Case Study: Binding Affinity Studies In vitro studies have indicated that compounds with similar cyclopropane structures show promising binding affinities to serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. This suggests that this compound may also possess similar properties, warranting further investigation.

The precise mechanisms by which this compound exerts its biological effects remain underexplored. However, it is hypothesized that the compound may function through:

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for specific enzymes involved in disease pathways.

Research Findings

Recent studies have focused on optimizing analogs of cyclopropanamine derivatives to enhance their biological activities. For instance:

- Optimization Studies : Research has demonstrated that modifying substituents on the cyclopropane core can significantly affect pharmacokinetic properties and biological efficacy. This includes enhancing solubility and metabolic stability while maintaining or improving bioactivity against targeted pathogens or receptors.

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRKRVOSGOVKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405985 | |

| Record name | N-(4-methoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70894-71-2 | |

| Record name | N-(4-methoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-methoxyphenyl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.